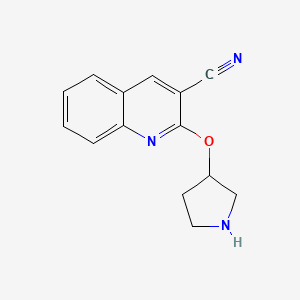

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

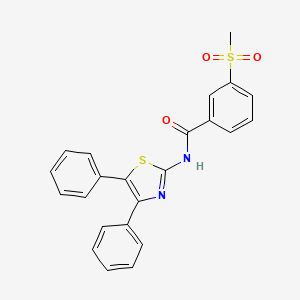

The synthesis of derivatives related to 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile often starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a component of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile , is widely used in medicinal chemistry due to its versatility in drug design . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins. This makes it a valuable scaffold for developing new drugs with various biological profiles.

Biological Activity: Target Selectivity

The unique structure of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile influences its biological activity, particularly in terms of target selectivity . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles, which is essential for the development of drug candidates with specific actions.

Pharmacokinetics: ADME/Tox Optimization

Incorporating the pyrrolidine moiety into compounds like 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile can modify physicochemical parameters, thereby optimizing absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of drug candidates . This optimization is key to the success of new therapeutic agents.

Structural Diversity: Heterocyclic Chemistry

The quinoline component of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is a heterocyclic compound that provides a broad range of biological and pharmacological activities . Its synthesis and functionalization lead to structural diversity, allowing for the development of new compounds with potential therapeutic applications.

Therapeutic Applications: Broad-Spectrum Activity

Quinoline derivatives, including 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile , are known for their broad-spectrum therapeutic activities. They have been found to possess antibacterial, antifungal, antimalarial, and anti-inflammatory properties, among others . This makes them valuable for the development of multi-target drugs.

Chemical Synthesis: Intermediate Compound

2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile: can serve as an intermediate in the synthesis of more complex biologically active molecules. Its structure allows for various chemical modifications, which can lead to the creation of novel compounds with desired biological activities .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that depends on the spatial orientation of substituents, leading to different biological profiles of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, depending on their specific structure and target .

Result of Action

Compounds with a pyrrolidine ring are known to have diverse biological effects, depending on their specific structure and target .

Propriétés

IUPAC Name |

2-pyrrolidin-3-yloxyquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-8-11-7-10-3-1-2-4-13(10)17-14(11)18-12-5-6-16-9-12/h1-4,7,12,16H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZAHXGHZGIRGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3C=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2922092.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)

![2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B2922106.png)

![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one](/img/no-structure.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2922109.png)

![N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide](/img/structure/B2922111.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)

![4-{2-[3-(Trifluoromethoxy)phenyl]acetyl}thiomorpholine-3-carbonitrile](/img/structure/B2922114.png)

![2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2922115.png)